Octadec-4-EN-2-YN-1-OL

Description

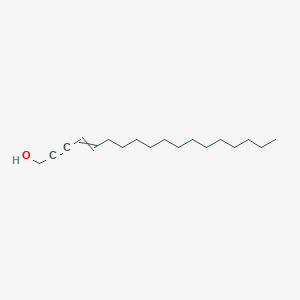

Structure

2D Structure

3D Structure

Properties

CAS No. |

86120-47-0 |

|---|---|

Molecular Formula |

C18H32O |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

octadec-4-en-2-yn-1-ol |

InChI |

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h14-15,19H,2-13,18H2,1H3 |

InChI Key |

LPVBKKDPBVNELW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC=CC#CCO |

Origin of Product |

United States |

Synthetic Methodologies for Octadec 4 En 2 Yn 1 Ol and Its Structural Analogues

Stereoselective Approaches to Octadec-4-EN-2-YN-1-OL Synthesis

The controlled formation of both the chiral alcohol center and the stereochemistry of the carbon-carbon double bond is paramount in the synthesis of this compound. Stereoselective methods are therefore central to achieving the desired molecular architecture.

Palladium-Catalyzed Coupling Reactions in Alkenynyl Alcohol Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone in the formation of conjugated enyne systems, which form the backbone of this compound. rsc.orgnih.govresearchgate.netsynarchive.comorganic-chemistry.org The Sonogashira coupling, in particular, is a powerful and widely utilized method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne. rsc.orgnih.govresearchgate.netsynarchive.comorganic-chemistry.org

In the context of synthesizing this compound, a plausible route involves the coupling of a terminal alkyne with a vinyl halide. The reaction is typically catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst and an amine base. synarchive.comorganic-chemistry.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and stereoselectivity. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium center can enhance catalytic activity. nih.gov

| Catalyst System | Reactants | Product | Key Features |

| Pd(PPh₃)₄ / CuI | Vinyl iodide and a terminal alkyne | Conjugated enyne | Classical Sonogashira conditions, generally reliable for a range of substrates. synarchive.com |

| PdCl₂(PPh₃)₂ / CuI | Vinyl bromide and a terminal alkyne | Conjugated enyne | Effective for vinyl bromides, which can be more readily available than iodides. |

| Copper-free Sonogashira | Vinyl halide and a terminal alkyne with a palladium catalyst and an amine base | Conjugated enyne | Avoids the use of copper, which can sometimes lead to homocoupling of the alkyne. nih.gov |

The stereochemistry of the resulting double bond is retained from the starting vinyl halide, making the stereoselective synthesis of the vinyl halide a critical preceding step.

Alkyne Functionalization and Chain Elongation Strategies

Building the 18-carbon chain of this compound requires effective alkyne functionalization and chain elongation techniques. A common strategy involves the deprotonation of a terminal alkyne with a strong base, such as an organolithium reagent or sodium amide, to form a nucleophilic acetylide. This acetylide can then participate in a nucleophilic substitution reaction (SN2) with an alkyl halide to extend the carbon chain.

This step-wise construction allows for the introduction of the long alkyl chain characteristic of the target molecule. For the synthesis of this compound, a multi-step approach would likely be employed, involving the sequential addition of carbon fragments to an initial alkyne-containing building block.

Asymmetric Synthesis utilizing Chiral Catalysis (e.g., ProPhenol-catalyzed alkynylation)

The creation of the chiral center at the C-1 position of this compound with high enantioselectivity is a key challenge. Asymmetric alkynylation of an aldehyde is a powerful method to achieve this. The use of chiral catalysts, such as ProPhenol-based ligands in conjunction with a metal like zinc, has proven to be highly effective for this transformation.

The ProPhenol ligand creates a chiral environment around the metal center, which directs the addition of the alkyne nucleophile to one face of the aldehyde, resulting in the formation of a propargylic alcohol with high enantiomeric excess. In the synthesis of this compound, the aldehyde precursor would be a long-chain α,β-unsaturated aldehyde.

| Catalyst System | Aldehyde Substrate | Alkyne Nucleophile | Product | Enantioselectivity (ee) |

| (S,S)-ProPhenol / Zn(OTf)₂ | α,β-Unsaturated aldehyde | Terminal alkyne | Chiral propargylic alcohol | Often >90% ee |

| (R,R)-ProPhenol / Zn(OTf)₂ | α,β-Unsaturated aldehyde | Terminal alkyne | Chiral propargylic alcohol | Often >90% ee |

Total Synthesis Pathways for this compound Precursors and Related Structures

A convergent synthetic strategy is often employed for the total synthesis of complex molecules like this compound. This involves the independent synthesis of key fragments, which are then coupled together in the later stages of the synthesis. For our target molecule, a plausible retrosynthetic analysis would disconnect the molecule into a long-chain α,β-unsaturated aldehyde and a protected propargyl alcohol derivative.

A potential precursor for the long-chain aldehyde portion is (E)-tetradec-2-enal. nist.govnist.govflavscents.comthegoodscentscompany.com The synthesis of such long-chain α,β-unsaturated aldehydes can be achieved through various methods, including the oxidation of the corresponding allylic alcohol or Horner-Wadsworth-Emmons olefination of a long-chain aldehyde. nih.govrsc.orgmdpi.comyoutube.com

The synthesis of the propargyl alcohol fragment would involve the asymmetric alkynylation of a simple aldehyde, such as formaldehyde (B43269) or a protected equivalent, followed by appropriate functional group manipulations.

Protecting Group Strategies in Long-Chain Unsaturated Alcohol Synthesis

In a multi-step synthesis of a molecule with multiple functional groups like this compound, the use of protecting groups is essential to prevent unwanted side reactions. quizlet.com Both the hydroxyl group and the terminal alkyne (if used as a starting material) may require protection at various stages.

Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), which are stable under many reaction conditions and can be selectively removed. For terminal alkynes, a common protecting group is a trialkylsilyl group, which also serves to prevent the acidic alkyne proton from interfering with basic or nucleophilic reagents. The choice of protecting group is critical and must be carefully planned to ensure its stability during subsequent reaction steps and its selective removal without affecting other parts of the molecule.

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |

| Alcohol (-OH) | Trimethylsilyl (TMS) | TMSCl, Et₃N | Mild acid (e.g., AcOH) or fluoride (B91410) source (e.g., TBAF) |

| Alcohol (-OH) | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | Stronger acid or fluoride source |

| Terminal Alkyne (-C≡CH) | Triisopropylsilyl (TIPS) | TIPSCl, base | Fluoride source (e.g., TBAF) |

The strategic use of orthogonal protecting groups, which can be removed under different conditions, is a key aspect of complex molecule synthesis.

Reaction Chemistry and Mechanistic Transformations of Octadec 4 En 2 Yn 1 Ol

Isomerization Reactions Involving Alkene and Alkyne Moieties

The conjugated enyne system is susceptible to isomerization reactions, which can alter the connectivity or stereochemistry of the molecule. These transformations are often driven by thermal, photochemical, or catalytic conditions and can lead to structurally distinct isomers such as allenes or geometric isomers of the olefin.

The 1,3-enyne functionality is a classic substrate for propargyl-allenyl isomerization, a process that converts the conjugated enyne system into a cumulative diene (an allene). This transformation typically involves a hydrogen shift and can be facilitated by bases, organometallic catalysts, or photochemical energy. For α,β-unsaturated alkynes, photochemical isomerization can lead to the formation of an allene, though this process may compete with other reactions and result in side-products.

The general mechanism for this isomerization involves the migration of a π-bond and a hydrogen atom. Under basic conditions, the process can be initiated by deprotonation at the propargylic position, followed by reprotonation at the acetylenic carbon to yield the allene. Thermal isomerization of terminal alkynes can also produce allenes, often in equilibrium with the more stable internal alkyne.

| Condition | Description | Typical Outcome |

|---|---|---|

| Basic Conditions (e.g., K-3-aminopropylamide) | Involves a sequence of deprotonation and reprotonation steps, allowing π-bonds to migrate. | Selective formation of 1,2-dienes (allenes) from terminal alkynes. |

| Photochemical Irradiation | Direct energy input excites the π-system, enabling bond reorganization. | Can yield allenes, but may also lead to side-products and low yields. |

| Metal Catalysis (e.g., Iridium complexes) | Proceeds via metal-promoted C-H bond activation at the propargylic position. mdpi.com | Facile isomerization of internal alkynes to disubstituted allenes. mdpi.com |

Stereomutation, specifically the geometric isomerization of the C4=C5 double bond, represents another key transformation. The designation of the alkene geometry as E (entgegen, opposite) or Z (zusammen, together) is determined by the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on the double bond carbons. libretexts.orglibretexts.orgmasterorganicchemistry.com For Octadec-4-en-2-yn-1-ol, the relative orientation of the propargyl alcohol moiety and the long alkyl chain can be interconverted.

This E/Z isomerization can be achieved through various methods. While palladium-catalyzed cross-coupling reactions often selectively yield trans-(E)-enynes, these products can be subsequently converted to their thermodynamically favored cis-(Z)-isomers. nih.gov A notable method involves a free radical-promoted olefin isomerization, which can be initiated by reagents like diphenyldiselenide in the presence of visible light. nih.gov This process allows for controlled access to either geometric isomer, which is crucial for stereoselective synthesis. Photochemical reactions, in general, can facilitate cis-trans isomerization by exciting the molecule to an electronic state where rotation around the carbon-carbon double bond becomes possible. almerja.net

Cyclization Reactions Initiated by Alkenynyl Functionality

The proximate reactive sites within the this compound backbone—the hydroxyl group, the alkene, and the alkyne—create a favorable template for intramolecular cyclization reactions. These reactions can be initiated by various means, including electrophilic activation or radical generation, leading to the formation of diverse carbocyclic and heterocyclic structures.

Electrophilic activation of the enyne system can trigger intramolecular cyclization cascades. For instance, in the presence of a Lewis acid, the hydroxyl group can participate in cyclization reactions. A common pathway involves the formation of an oxocarbenium ion intermediate, which is then susceptible to nucleophilic attack by the alkene or alkyne moiety. This type of reaction, known as a Prins-type cyclization, can lead to the diastereoselective formation of substituted cyclic ethers like tetrahydropyrans. The reaction is compatible with various functional groups, and the resulting cyclic structures can possess multiple new stereocenters.

Radical cyclizations offer a powerful and mild method for ring construction, proceeding through uncharged intermediates and thus showing high functional group tolerance. wikipedia.org The general process involves three key steps:

Selective Radical Generation: A radical is formed at a specific position in the molecule.

Radical Cyclization: The radical intermediate undergoes an intramolecular addition to one of the multiple bonds (alkene or alkyne).

Quenching: The newly formed cyclized radical is converted to the final product, typically by a radical scavenger or an electron transfer process. wikipedia.org

For an enynol system, a radical can be generated and subsequently add to the alkyne in a 5-exo-dig cyclization, a kinetically favored process. The resulting vinyl radical can then be trapped to complete the reaction. rsc.org Historically, these reactions often relied on toxic tin hydrides like tributyltin hydride (Bu₃SnH). researchgate.netyoutube.com However, modern methods have shifted towards more environmentally benign, tin-free approaches, such as those employing visible-light photoredox catalysis to generate the initial radical intermediate. rsc.orgnih.gov These advanced techniques allow for efficient radical cascade reactions under mild conditions. nih.govacs.org

Chemoselective Transformations of the Hydroxyl Group

The primary hydroxyl group in this compound is a key site for functionalization. Chemoselective transformations—reactions that target the -OH group while leaving the enyne moiety untouched—are critical for the synthetic utility of this compound. Key strategies include protection/deprotection and selective oxidation.

Protecting the alcohol is often necessary to prevent its acidic proton from interfering with strongly basic or nucleophilic reagents. masterorganicchemistry.com Silyl (B83357) ethers are among the most common protecting groups due to their ease of formation and selective removal. organic-chemistry.org The primary alcohol can be selectively protected in the presence of other functional groups, often exploiting steric factors. nih.gov

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Condition |

|---|---|---|---|

| Trimethylsilyl (B98337) | TMS | TMS-Cl, base | Mild acid or fluoride (B91410) source (e.g., TBAF) |

| Triethylsilyl | TES | TES-Cl, base | Acid or fluoride source |

| tert-Butyldimethylsilyl | TBS / TBDMS | TBS-Cl, base (e.g., imidazole) | Acid or fluoride source (more stable than TMS/TES) |

| Triphenylmethyl (Trityl) | Tr | Tr-Cl, pyridine (B92270) (selective for 1° alcohols) uobaghdad.edu.iq | Catalytic hydrogenation or mild acid uobaghdad.edu.iq |

Conversely, chemoselective oxidation of the primary alcohol to an aldehyde is a valuable transformation. Care must be taken to avoid overoxidation to the carboxylic acid or reaction with the enyne system. youtube.com Mild oxidation methods are preferred. For example, using trichloroisocyanuric acid in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) allows for the rapid and efficient oxidation of primary alcohols to aldehydes at room temperature. organic-chemistry.org This method is highly chemoselective, as secondary alcohols react at a much slower rate, and it does not affect the enyne functionality. organic-chemistry.orgstanford.edu

Transition Metal-Catalyzed Reactions and Novel Reactivities

The presence of both an alkene and an alkyne moiety in this compound makes it an ideal substrate for a variety of transition metal-catalyzed reactions, which are prized for their efficiency and atom economy. nih.gov Catalysts based on palladium, ruthenium, and gold are particularly prominent in mediating the cycloisomerization, coupling, and hydrative cyclization of enynes. nih.govacs.orgorganic-chemistry.org The specific reaction pathway and resulting molecular architecture are often dictated by the choice of metal catalyst, its ligand sphere, and the reaction conditions. nih.gov

Palladium-Catalyzed Transformations:

Palladium complexes are highly versatile catalysts for enyne reactions. rsc.org For a substrate like this compound, palladium catalysis could be expected to promote several types of transformations, including cycloisomerization and coupling reactions. nih.govnih.gov In a typical cycloisomerization scenario, a palladium(II) catalyst can coordinate to the enyne system, leading to the formation of a palladacyclopentene intermediate. nih.govorganic-chemistry.org Subsequent β-hydride elimination and reductive elimination steps can yield a variety of cyclic diene products. The regioselectivity of this process would be influenced by the substitution pattern of the enyne and the nature of the palladium catalyst.

Furthermore, palladium catalysts are well-known to mediate coupling reactions where the enyne can react with other organic molecules. researchgate.net For instance, in the presence of a suitable coupling partner, such as an aryl halide, this compound could undergo a cascade reaction involving carbopalladation of the alkyne followed by cyclization. researchgate.net The hydroxyl group can also play a crucial role, potentially directing the catalyst or participating in the reaction as a nucleophile.

| Catalyst System | Potential Reaction Type | Anticipated Product Class | Key Mechanistic Feature |

|---|---|---|---|

| Pd(II) complexes (e.g., PdCl2(MeCN)2) | Cycloisomerization | Cyclic 1,4-dienes | Formation of a palladacyclopentene intermediate. nih.gov |

| Pd(0) complexes with ligands | Alkyne-Alkyne Coupling | Macrocyclic enynes | Chemoselective activation of one alkyne as a donor and the other as an acceptor. nih.gov |

| Pd(II) with nitrogen-containing ligands | Enyne Coupling | Carbo- and heterocycles | Protonolysis of the carbon-palladium bond is favored over β-hydride elimination. organic-chemistry.org |

Ruthenium-Catalyzed Cycloisomerizations:

Ruthenium catalysts offer complementary reactivity to palladium in enyne cycloisomerizations. nih.govnih.gov Ruthenium complexes, such as [CpRu(CH3CN)3]PF6, are known to catalyze the cycloisomerization of enynes to produce 1,4-dienes through a mechanism that also involves a metallacyclopentene intermediate. nih.gov A key feature of ruthenium catalysis is the potential for high diastereoselectivity, which can be controlled by the presence of coordinating groups within the substrate. nih.gov In the case of this compound, the terminal hydroxyl group could act as a directing group, influencing the stereochemical outcome of the cyclization.

The reaction mechanism with ruthenium catalysts is believed to proceed through the formation of a ruthenacyclopentene. acs.org The subsequent reaction pathway, such as β-hydride elimination, determines the final product structure. acs.org For certain substrates, ruthenium catalysts can promote unique reaction pathways, leading to the formation of complex bicyclic or tricyclic systems. nih.gov

| Catalyst System | Potential Reaction Type | Anticipated Product Class | Key Mechanistic Feature |

|---|---|---|---|

| [CpRu(CH3CN)3]PF6 | Cycloisomerization | trans-fused bicyclic 1,4-dienes | Substrate-directing effect from a coordinating group. nih.gov |

| Cp*Ru(COD)Cl | Cycloisomerization of 1,7-enynes | Exocyclic 1,3-dienes | Proceeds through a ruthenacyclopentene followed by endocyclic β-hydride elimination. acs.org |

| [(p-cymene)RuCl2]2 with dppm | Hydrative Cyclization | Cyclopentanone derivatives | Formation of a ruthenium vinylidene followed by anti-Markovnikov hydration. organic-chemistry.org |

Gold-Catalyzed Transformations and Novel Reactivities:

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for activating alkynes towards nucleophilic attack. acs.org For a substrate like this compound, the hydroxyl group can act as an intramolecular nucleophile, leading to cyclization reactions. Gold(I) catalysts are highly carbophilic and can activate the alkyne moiety, making it susceptible to attack by the tethered alkene or the hydroxyl group.

A common mechanistic pathway involves the coordination of the gold(I) catalyst to the alkyne, which lowers the LUMO of the alkyne and facilitates nucleophilic attack. This can lead to the formation of vinyl-gold intermediates, which can then undergo further transformations. acs.org The ability to steer the reactivity of these transient vinyl-gold species allows for the development of novel coupling reactions. acs.org For instance, the vinyl-gold intermediate could be trapped by an external electrophile or participate in a cascade reaction.

| Catalyst System | Potential Reaction Type | Anticipated Product Class | Key Mechanistic Feature |

|---|---|---|---|

| Au(I) complexes (e.g., IPrAuCl/AgBF4) | Enynol Coupling | Functionalized cyclic ethers | Selective steering of transient vinyl-gold intermediates. acs.org |

| Gold(I) catalysts | Intramolecular [4+2] Cycloaddition | Oxatricyclic derivatives | Cascade process involving the formation of two C-C bonds and one C-O bond. nih.gov |

| Gold catalysts with isoxazole (B147169) cocatalysts | Alkyne/Pyrrole (B145914) Coupling | Dearomatized pyrrole derivatives | Cooperative action of the gold catalyst and a cocatalyst. nih.gov |

Derivatization Strategies and Analogue Synthesis for Advanced Chemical Research

Modification of the Hydroxyl Functionality for Probe Development

The primary hydroxyl group is a prime target for modification to develop chemical probes for biological and materials science research. Derivatization at this position allows for the attachment of various reporter groups, such as fluorophores, biotin (B1667282) tags for affinity purification, or cross-linking agents, without altering the core unsaturated system. Common strategies include esterification and etherification.

Esterification: The alcohol can be readily converted to an ester by reacting with an activated carboxylic acid (e.g., acid chloride or anhydride) that contains the desired probe moiety. This is a versatile method for attaching a wide range of functional tags.

Etherification: Formation of an ether linkage, for example, through a Williamson ether synthesis, provides a more stable connection compared to an ester, which can be susceptible to hydrolysis by cellular esterases. This is crucial for probes intended for long-term studies in biological systems.

Carbamate (B1207046) Formation: Reaction with an isocyanate-functionalized probe molecule yields a stable carbamate linkage, another common strategy for bioconjugation.

These modifications enable the tracking of Octadec-4-en-2-yn-1-ol or its metabolites within cellular systems, identification of binding partners, and visualization of its distribution.

Table 1: Potential Hydroxyl Group Modifications for Probe Synthesis

| Linkage Type | Reagent Class | Attached Probe Example | Resulting Functionality |

|---|---|---|---|

| Ester | Fluorescent Acid Chloride | Dansyl chloride | Fluorescent Probe |

| Ether | Alkyl Halide with Tag | Propargyl bromide | Clickable Handle |

| Carbamate | Isocyanate | Biotin isocyanate | Affinity Tag |

Functionalization of Unsaturated Bonds (Alkene and Alkyne)

The conjugated alkene and alkyne moieties within this compound are reactive sites for a variety of chemical transformations, allowing for extensive structural diversification. nih.gov Transition metal catalysis and radical reactions are powerful tools for the selective functionalization of these unsaturated bonds. researchgate.netmdpi.com

Methods for modifying these bonds include:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Sonogashira coupling, can be employed at the alkyne terminus if a terminal alkyne analogue is used, allowing for the introduction of aryl or vinyl substituents. nih.govacs.org

Metathesis: Enyne metathesis can be used to construct new cyclic or acyclic structures, significantly altering the carbon skeleton. beilstein-journals.org

Radical Additions: The addition of radicals across the double or triple bond can introduce a wide array of functional groups. nih.govmdpi.com The regioselectivity of these additions is a critical aspect, often influenced by the specific radical and reaction conditions used. nih.gov

Cycloadditions: The enyne system can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic adducts.

Borylation and Silaboration: Copper-catalyzed borylation can introduce boron-containing functional groups, which are versatile intermediates for further cross-coupling reactions. researchgate.netmdpi.com

These functionalization reactions are essential for synthesizing libraries of derivatives to probe biological activity and develop new materials.

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for bioconjugation. tcichemicals.com The alkyne functionality in the enyne system is a perfect handle for one of the most prominent click reactions: the azide-alkyne cycloaddition. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins an alkyne with an azide (B81097) to form a stable 1,4-disubstituted triazole ring. glenresearch.comiris-biotech.de It is highly efficient but requires a copper catalyst, which can be toxic to living cells. glenresearch.comiris-biotech.de This method is exceptionally useful for in vitro conjugation, such as labeling purified proteins or functionalizing material surfaces. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the cytotoxicity of copper, strain-promoted variants using cyclic alkynes (e.g., cyclooctynes) were developed. iris-biotech.deiris-biotech.de While this compound itself is not a strained alkyne, it could be conjugated to a molecule containing a strained alkyne via its hydroxyl group, or an analogue could be synthesized to incorporate such a feature. Alternatively, the azide partner could be incorporated into the target biomolecule for reaction with the enyne. SPAAC reactions are metal-free and proceed rapidly at physiological conditions, making them suitable for in vivo applications. tcichemicals.comiris-biotech.de

These click reactions allow for the covalent attachment of this compound to a diverse array of molecules, including peptides, nucleic acids, polymers, and imaging agents, with high specificity. nih.govchemrxiv.org

Table 2: Comparison of Major Azide-Alkyne Click Chemistry Reactions

| Reaction | Catalyst | Speed | Biocompatibility | Typical Substrates |

|---|---|---|---|---|

| CuAAC | Copper(I) | Very Fast | Lower (in vivo) | Terminal Alkynes, Azides |

Synthesis of this compound Analogues with Modified Carbon Skeletons or Heteroatoms

Synthesizing analogues with altered carbon skeletons or embedded heteroatoms is a key strategy for modulating the compound's physical properties and biological activity. researchgate.net Such modifications can influence lipophilicity, metabolic stability, and target-binding affinity.

Modification of the Carbon Skeleton: The length and branching of the C13 alkyl chain can be altered through various synthetic routes. One common approach involves the coupling of a smaller alkynyl fragment with a modified aldehyde or alkyl halide partner. For instance, the reaction of a lithiated alkyne with an appropriate aldehyde can build the core structure, allowing for variation in the chain length (R3 group) of the starting alkyne. google.com Another powerful method is alkyne metathesis, which can be used to change the length of the alkyl chains flanking the unsaturated core. beilstein-journals.org

Introduction of Heteroatoms: Replacing carbon atoms with heteroatoms like oxygen, nitrogen, or sulfur can dramatically change a molecule's properties. nih.gov

Ethers and Amines: Heteroatoms can be incorporated into the long alkyl chain to create ether or amine analogues. This is often achieved by starting with a heteroatom-containing building block during the synthesis. Such modifications can introduce hydrogen bonding capabilities and alter the molecule's polarity.

Heterocycles: The enyne moiety itself can be a precursor for synthesizing heterocyclic analogues. For example, enyne cyclization reactions can lead to the formation of substituted furans, pyrroles, or other ring systems. rsc.org A patent describes the synthesis of related compounds that could be adapted to produce analogues where the core structure is part of a heterocycle like an oxazolidine. google.com

The synthesis of these analogues is crucial for systematic structure-activity relationship (SAR) studies, which aim to optimize the compound for specific therapeutic or research applications. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dansyl chloride |

| Propargyl bromide |

| Biotin isocyanate |

| Dichlorophenylphosphate |

| O-2-amino-3-hydroxy-octadec-4-en-1-yl phosphate (B84403) |

Mechanistic Biological Activity Studies of Octadec 4 En 2 Yn 1 Ol and Its Metabolites

Structure-Activity Relationship (SAR) Studies for Defined Biological Responses

The biological activities of polyacetylenic compounds, including Octadec-4-en-2-yn-1-ol, are highly dependent on their structural features. Even minor variations in the structure can lead to significant differences in biological effects. Key structural elements that influence activity include the length of the carbon chain, the pattern and degree of unsaturation (double and triple bonds), and the presence and position of functional groups like hydroxyls. nih.gov

Influence of Chain Length and Unsaturation Pattern on Molecular Interactions

The chain length and the specific arrangement of double and triple bonds in polyacetylenic alcohols play a crucial role in their biological activity. Studies on various polyacetylenes have demonstrated that these features are critical for their interactions with molecular targets.

Chain Length: The length of the hydrocarbon chain is a significant determinant of bioactivity. For instance, in a study of polyyne compounds, those with 10-12 carbons and a primary alcohol were found to be most effective in bacterial inhibition. mdpi.com Similarly, research on bisacetylenic alcohols revealed a minimum chain length is necessary to connect the "1-yn-3-ol" moieties at both ends for antiproliferative activity. acs.org In the context of antileishmanial activity, longer chain analogs of certain fatty acids showed no activity, suggesting an optimal chain length is required. nih.gov For example, while (±)-17-methyl-cis-4,5-methylenenonadecanoic acid (a C19 fatty acid) was inactive, its shorter iso-C18 counterpart showed cytotoxicity against L. donovani promastigotes. nih.gov

Unsaturation Pattern: The presence and configuration of double and triple bonds are critical. The toxicity of some polyacetylenes requires specific structural features, including an allylic alcohol and a long conjugated (E)-polyene system. nih.gov The conversion of a methylene-skipped ene-diyne to a conjugated diene can occur through different enzymatic pathways, leading to diverse unsaturation patterns and biological functions. nih.gov In some cases, monounsaturation has been shown to be more effective than cyclopropanation in increasing cytotoxicity towards L. donovani. nih.gov Furthermore, research on certain polyacetylenes indicates that a C-1 to C-2 double bond can enhance cytotoxicity. acs.org The presence of a propargylic alcohol (an alcohol adjacent to a triple bond) has also been identified as important for the antibacterial activity of some diynes. mdpi.com

The table below summarizes the influence of structural features on the biological activity of various polyacetylenes.

| Structural Feature | Influence on Biological Activity | Compound Class Example | Citation |

| Chain Length | Optimal length of 10-12 carbons for bacterial inhibition. | Polyyne compounds | mdpi.com |

| Minimum chain length required for antiproliferative activity. | Bisacetylenic alcohols | acs.org | |

| Shorter chain length favored for antileishmanial activity. | Cyclopropane fatty acids | nih.gov | |

| Unsaturation | Long conjugated (E)-polyene system required for toxicity. | Cicutoxin derivatives | nih.gov |

| Monounsaturation more effective than cyclopropanation for antileishmanial activity. | Iso-C18 fatty acids | nih.gov | |

| C-1 to C-2 double bond enhances cytotoxicity. | C17 and C18 polyacetylenes | acs.org | |

| Functional Groups | Primary alcohol moiety important for antibacterial efficacy. | 10-12 carbon polyynes | mdpi.com |

| Terminal hydroxy group is a requirement for toxicity in some polyacetylenes. | Cicutoxin derivatives | nih.gov | |

| Introduction of an acyl group can increase anti-inflammatory effects. | Diene-diyne polyacetylenes | koreascience.kr |

Molecular Mechanisms of Action in Cellular and Subcellular Systems

Polyacetylenic alcohols like this compound exert their biological effects through various molecular mechanisms, including enzyme inhibition and the modulation of cellular pathways.

Investigations into Anti-Leishmanial Activity

Certain polyacetylenic fatty acids and their derivatives have shown promising activity against Leishmania parasites. For example, (Z)-17-methyl-13-octadecenoic acid demonstrated cytotoxicity against Leishmania donovani promastigotes with an EC₅₀ of 19.8 ± 7.0 μg/ml. nih.gov A proposed mechanism for this antiprotozoal activity is the inhibition of the leishmania DNA topoisomerase IB enzyme. nih.gov This enzyme is a potential drug target as it has significant differences from the human DNA topoisomerase I, suggesting that it could be inhibited without harming the host's enzyme. nih.gov Studies on other synthetic compounds, like 1,2,4,5-tetraoxanes, have also shown activity against L. donovani amastigotes, further highlighting the potential of targeting this parasite with novel chemical entities. nih.gov

Anticancer Potential through Mechanistic Pathways

The anticancer properties of some polyacetylenes and related compounds are attributed to their ability to induce apoptosis (programmed cell death) through specific mechanistic pathways. This often involves the activation of caspases and subsequent DNA fragmentation.

Caspase Activation: The induction of apoptosis by certain compounds is often mediated by the activation of a cascade of enzymes called caspases. For example, methylseleninic acid (MSeA), a selenium compound, induces apoptosis in prostate cancer cells through the activation of multiple caspases, including caspase-3, -7, -8, and -9. nih.gov This activation leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a key protein involved in DNA repair. nih.gov Similarly, a novel carbazole (B46965) compound was shown to induce apoptosis in lung cancer cells through the activation of caspase-3/7, -8, and -9. plos.org The activation of these executioner caspases is a hallmark of apoptosis.

DNA Fragmentation: A key event in the late stages of apoptosis is the fragmentation of nuclear DNA. A novel triterpenoid, THA, was found to induce dose-dependent DNA fragmentation in ovarian and hepatocellular carcinoma cells. plos.org This process is often a consequence of the activation of caspases, which in turn activate endonucleases that cleave the DNA.

The table below details the mechanistic pathways involved in the anticancer potential of various compounds.

| Compound/Compound Class | Cancer Cell Line | Mechanism of Action | Citation |

| Methylseleninic acid (MSeA) | DU-145 human prostate carcinoma | Activation of caspase-3, -7, -8, and -9; PARP cleavage; DNA fragmentation | nih.gov |

| (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (B7821955) (ECAP) | A549 lung cancer cells | Upregulation of Bax expression, caspase activity, and DNA damage | plos.org |

| 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA) | A2780 ovarian and HepG2 hepatocellular carcinoma | Induction of DNA fragmentation, release of cytochrome c, activation of caspases | plos.org |

| Isocordoin | HT-29 colorectal, MCF-7 breast, PC-3 prostate | Loss of mitochondrial membrane potential, caspase activation | mdpi.com |

Antimicrobial and Anti-inflammatory Effects

Polyacetylenes and related compounds have demonstrated both antimicrobial and anti-inflammatory properties. For example, Octadecanoic acid has been reported to possess both antimicrobial and anti-inflammatory activities. tjnpr.org Similarly, extracts from the marine sponge Cliona celata, which contain compounds related to cis-13-octadecen-2-yn-1-ol, have shown significant inhibition of nitric oxide (NO) production in macrophages, indicating anti-inflammatory effects. Some polyacetylenes have also exhibited antibacterial activity against various strains, including Staphylococcus aureus.

Interactions with Biological Macromolecules

The biological activity of this compound and related polyacetylenes stems from their interactions with various biological macromolecules, including proteins and lipids. These interactions can lead to the modulation of enzyme activity and cellular signaling pathways.

In silico molecular docking studies have been employed to understand these interactions. For instance, the binding of polyacetylenes to Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a transcription factor involved in metabolic regulation, has been investigated. acs.org These studies help to identify the structural features of polyacetylenes that are crucial for binding to and activating such receptors. acs.org The lipophilicity of these compounds, influenced by their long hydrocarbon chains, facilitates their interaction with and partitioning into cellular membranes, which can disrupt membrane-dependent processes.

Advanced Analytical Methodologies for Octadec 4 En 2 Yn 1 Ol Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for delineating the molecular structure of polymers and organic compounds. numberanalytics.com It provides information on the molecular structure and dynamics of the polymer by measuring the interaction between atomic nuclei and a magnetic field. numberanalytics.com For Octadec-4-en-2-yn-1-ol, ¹H and ¹³C NMR spectra would offer specific chemical shifts and coupling constants, confirming the connectivity of the atoms. For instance, the protons on the double bond (C4=C5) would appear in a characteristic region of the ¹H NMR spectrum, and their coupling constant would help determine the cis or trans geometry. The synthesis of a closely related compound, (Z)-17-methyloctadec-4-en-1-ol, utilized NMR for structural confirmation, highlighting the utility of this technique. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In the analysis of long-chain alcohols, MS can reveal characteristic fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragments resulting from the loss of a water molecule from the alcohol group and cleavage at various points along the carbon chain.

Table 1: Expected NMR Spectroscopic Data for this compound This table presents expected chemical shift (δ) ranges based on typical values for similar functional groups and structures found in related polyacetylenic alcohols.

| Atom | Technique | Expected Chemical Shift (δ) ppm | Notes |

| H1 | ¹H NMR | ~4.2 | Doublet, corresponding to the two protons on the carbon bearing the hydroxyl group. |

| H4 & H5 | ¹H NMR | 5.5 - 6.5 | Multiplets, characteristic of vinylic protons. The coupling constant (J-value) would determine E/Z stereochemistry. |

| H6 | ¹H NMR | ~2.2 | Multiplet, protons adjacent to the double bond. |

| OH | ¹H NMR | Variable | Broad singlet, position is dependent on solvent and concentration. |

| C1 | ¹³C NMR | ~51 | Carbon attached to the hydroxyl group. |

| C2 & C3 | ¹³C NMR | 75 - 90 | Characteristic shifts for sp-hybridized carbons of the alkyne group. |

| C4 & C5 | ¹³C NMR | 110 - 145 | Characteristic shifts for sp²-hybridized carbons of the alkene group. |

Table 2: Expected Mass Spectrometry Fragmentation for this compound This table outlines the primary ions expected to be observed in an Electron Ionization (EI) Mass Spectrum.

| m/z Value | Proposed Fragment | Formula |

| 264 | [M]⁺ | [C₁₈H₃₂O]⁺ |

| 246 | [M - H₂O]⁺ | [C₁₈H₃₀]⁺ |

| Various | [CₙHₘ]⁺ | Aliphatic chain fragments |

Chromatographic Methods for Isolation and Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile compounds. In several studies, GC-MS has been used to identify long-chain unsaturated alcohols and polyacetylenes in complex mixtures like plant extracts. nih.govamegroups.cn The method involves vaporizing the sample and passing it through a capillary column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. amegroups.cn A similar compound, 17-octadecen-14-yn-1-ol, was successfully identified in a dichloromethane (B109758) extract of Leucas aspera using GC-MS, demonstrating the method's efficacy. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both purification and analysis. scispace.com In the reversed-phase mode, a nonpolar stationary phase is used with a polar mobile phase, causing nonpolar compounds to be retained longer. oecd.org This method is ideal for purifying this compound, as the polarity can be fine-tuned by adjusting the solvent system (e.g., methanol (B129727)/water or acetonitrile/water mixtures) to achieve optimal separation from impurities. The purity of the collected fractions can then be verified by re-injection or by using an orthogonal analytical technique.

Table 3: Typical Parameters for Chromatographic Analysis of Polyacetylenic Alcohols This table provides representative conditions for GC-MS and HPLC methods based on published analyses of similar compounds.

| Parameter | GC-MS | HPLC (Reversed-Phase) |

| Column | Capillary column (e.g., TS-5MS, 30 m x 0.25 mm) amegroups.cn | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase / Carrier Gas | Helium at a flow rate of ~1.0 mL/min amegroups.cn | Isocratic or gradient elution with a mixture of Methanol and Water or Acetonitrile and Water |

| Temperature Program (GC) | Initial oven temp 40-70°C, ramped to ~280°C nih.govamegroups.cn | Typically run at ambient or slightly elevated temperature (e.g., 25-40°C) |

| Detector | Mass Spectrometer (EI mode, scan range m/z 60-500) amegroups.cn | UV Detector (monitoring at a wavelength appropriate for the conjugated system, e.g., 220-250 nm) or Mass Spectrometer |

| Injection | Split injection amegroups.cn | Liquid injection of sample dissolved in mobile phase |

Advanced Hyphenated Techniques in Complex Mixture Analysis

The analysis of this compound, especially when present as a minor component in a complex natural extract, benefits immensely from advanced hyphenated techniques. ajrconline.org These methods involve the online coupling of a separation technique with one or more spectroscopic detectors, providing comprehensive information from a single analysis. ajrconline.orgresearchgate.net

A prime example is Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR). This technique directly couples an HPLC system with an NMR spectrometer. researchgate.net A sample is first separated by the HPLC column, and as individual components elute, they are transferred to the NMR flow cell for analysis. This allows for the acquisition of high-quality NMR spectra for compounds separated from a mixture without the need for traditional, time-consuming isolation. ajrconline.org For a molecule like this compound in a crude plant extract, LC-NMR would be a powerful tool for unambiguous structure elucidation in its native state.

Further enhancement is achieved with multi-hyphenated systems such as LC-UV-MS-NMR. researchgate.net In this setup, the eluent from the LC column passes through a UV detector, then a mass spectrometer, and finally to an NMR spectrometer (often with a solid-phase extraction interface to concentrate the analyte). researchgate.net This provides UV absorbance, accurate mass, and detailed structural (NMR) data for each separated peak, a process often referred to as dereplication. This approach is highly efficient for discovering new natural products and for identifying known compounds in complex biological matrices, avoiding the tedious work of isolating every single component. researchgate.net

Computational Chemistry Approaches to Octadec 4 En 2 Yn 1 Ol Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Octadec-4-EN-2-YN-1-OL. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about molecular geometry, electronic structure, and reactivity.

Ab initio methods , such as Hartree-Fock (HF), start from first principles without using empirical parameters. arabjchem.org They have been used to study the geometry, vibrational structures, and electronic properties of related polyacetylene systems. aps.orgaip.orgaps.org For instance, studies on polyacetylene chains have successfully used ab initio calculations to optimize geometries and calculate properties like polarizability and hyperpolarizability. arabjchem.org

Density Functional Theory (DFT) has become a widely used tool for studying enyne systems due to its balance of computational cost and accuracy. nih.govacademie-sciences.fr DFT calculations can predict optimized geometries, vibrational frequencies (IR and Raman spectra), and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. physchemres.org In a study on a related compound, 4-(dec-2-yn-1-yloxy)phthalonitrile, DFT calculations using the B3LYP functional were performed to analyze its structural and electronic properties. niscpr.res.in Such calculations for this compound would elucidate the distribution of electron density, identify reactive sites through Fukui function analysis, and predict its nonlinear optical (NLO) properties. nih.govniscpr.res.in

Table 1: Representative Quantum Chemical Properties Calculable for this compound This table is illustrative, based on typical values and properties reported for similar long-chain molecules and enynes in computational studies.

| Calculated Property | Description | Hypothetical Value/Finding | Supporting Methodology |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Bond lengths and angles for the en-yne moiety and the alkyl chain are determined. | DFT (e.g., B3LYP/6-311G++(d,p)) arabjchem.orgresearchgate.net |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Calculated value in eV, indicating regions of high electron density (e.g., C≡C and C=C bonds). | DFT, ab initio physchemres.orgniscpr.res.in |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Calculated value in eV, indicating regions susceptible to nucleophilic attack. | DFT, ab initio physchemres.orgniscpr.res.in |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO, indicating chemical reactivity. | A specific energy gap (in eV) suggests the molecule's kinetic stability and electronic transition energy. physchemres.org | DFT researchgate.netphyschemres.org |

| Dipole Moment (µ) | A measure of the molecule's overall polarity. | A non-zero value (in Debye) arising from the hydroxyl group and unsaturated bonds. | ab initio, DFT arabjchem.orgscielo.br |

| Molecular Electrostatic Potential (MEP) | A 3D map of charge distribution, showing electrophilic and nucleophilic sites. | Negative potential (red) localized around the hydroxyl oxygen and triple bond; positive potential (blue) near the hydroxyl hydrogen. | DFT nih.govniscpr.res.in |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics is ideal for electronic properties, Molecular Dynamics (MD) simulations are the method of choice for exploring the conformational landscape and dynamic behavior of flexible molecules like this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of positions and velocities. readthedocs.io

This approach is particularly valuable for understanding how the long, flexible C18 chain of this compound behaves. Conformational analysis of long hydrocarbon chains reveals how they fold and orient themselves, which can be influenced by their environment (e.g., in a solvent or within a lipid bilayer). acs.orgresearchgate.net MD simulations can model these interactions explicitly, showing how solvent molecules arrange around the solute and how the molecule might interact with biological targets like membranes or proteins. nih.govrsc.org Enhanced sampling methods can be combined with MD to overcome energy barriers and explore a wider range of the conformational space in a computationally feasible timeframe. livecomsjournal.org For a molecule like this compound, MD simulations could be used to study its aggregation propensity or its orientation and dynamics within a cell membrane model. researchgate.netnih.gov

Table 2: Typical Parameters for an MD Simulation of this compound This table outlines a sample protocol for setting up a molecular dynamics simulation.

| Parameter | Description | Typical Setting | Rationale/Reference |

| Force Field | A set of empirical energy functions and parameters used to calculate forces between atoms. | OPLS-AA, CHARMM, or GROMOS | Commonly used for organic and biomolecules. acs.org |

| Solvent Model | The representation of the solvent (e.g., water). | Explicit (e.g., TIP3P, SPC/E) or Implicit (e.g., GBSA). Explicit is more accurate for specific interactions. nih.gov | |

| Ensemble | The statistical-mechanical ensemble defining the thermodynamic state. | NVT (constant Number of particles, Volume, Temperature) followed by NPT (constant Pressure). | Allows the system to equilibrate to the desired temperature and pressure. readthedocs.io |

| Temperature | The temperature of the simulation. | 298.15 K (25 °C) or 310 K (body temperature). | Set to match experimental conditions. readthedocs.io |

| Pressure | The pressure of the simulation (for NPT). | 1 atm | Set to match standard atmospheric pressure. |

| Simulation Time | The total duration of the simulation. | 100 ns - 1 µs | Needs to be long enough to sample relevant conformational changes. nih.gov |

| Time Step | The interval between successive force calculations. | 2 fs | A standard value for biomolecular simulations with constraints on hydrogen bonds. readthedocs.io |

| Constraints | Algorithm to fix bond lengths, especially involving hydrogen. | SHAKE or LINCS | Allows for a longer time step. readthedocs.io |

In Silico Modeling of Reaction Mechanisms and Transition States

In silico modeling, primarily using DFT, is a powerful technique for elucidating the detailed pathways of chemical reactions. It allows researchers to map out the potential energy surface of a reaction, identifying intermediates, transition states, and calculating the associated energy barriers (activation energies). acs.org This provides mechanistic insights that are often inaccessible through experimental means alone.

For this compound, this approach could be used to investigate various transformations. For example, its synthesis often involves the partial hydrogenation of a corresponding diyne or the coupling of smaller fragments; computational modeling can help understand the selectivity and efficiency of the catalysts used. Furthermore, enyne-containing molecules are known to undergo intriguing cyclization and cycloaddition reactions. nih.gov DFT calculations have been successfully applied to study the mechanisms of Pauson-Khand reactions and other metal-catalyzed cycloisomerizations of enynes, revealing how factors like substituents and catalysts control the reaction outcome. acs.orgnih.govpku.edu.cn By modeling the transition states, one can understand the origins of stereoselectivity and regioselectivity in reactions involving the en-yne functional group of this compound. acs.orgnih.gov

Table 3: Illustrative In Silico Analysis of a Hypothetical Reaction Step for an Enyne This table provides a conceptual example of how DFT calculations are used to analyze a reaction pathway, based on published enyne cyclization studies.

| Reaction Coordinate | Species | Relative Gibbs Free Energy (kcal/mol) | Key Finding/Interpretation |

| 1 | Reactants (Enyne + Catalyst) | 0.0 | Starting point of the reaction, defined as the reference energy. |

| 2 | Transition State 1 (TS1) | +19.2 | The rate-determining step, involving alkene insertion into a metal-carbon bond. nih.gov |

| 3 | Intermediate 1 | -8.6 | A thermodynamically favorable intermediate formed after the initial cyclization. nih.gov |

| 4 | Transition State 2 (TS2) | +10.6 (relative to Intermediate 1) | Represents the energy barrier for a subsequent step, such as carbonyl insertion. nih.gov |

| 5 | Products | -15.0 | The final, stable product of the reaction sequence. |

Predictive Modeling for Structure-Activity Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov QSAR models are statistical equations that link calculated molecular properties (descriptors) to an experimental outcome (e.g., inhibitory concentration). mdpi.com These models are invaluable in drug discovery and toxicology for predicting the activity of new, unsynthesized molecules and for optimizing lead compounds. scielo.brservice.gov.uk

A QSAR study on this compound would involve synthesizing or computationally designing a library of analogues with systematic variations in their structure (e.g., changing chain length, position of unsaturation, or adding substituents). For each analogue, a set of molecular descriptors would be calculated using computational software. These descriptors fall into several categories:

Constitutional: Molecular weight, atom counts.

Topological: Connectivity indices that describe molecular shape.

Geometric: 3D properties like molecular surface area.

Quantum-Chemical: HOMO/LUMO energies, dipole moment, atomic charges. scielo.br

Physicochemical: LogP (octanol-water partition coefficient), polarizability. service.gov.uk

Once the descriptors are calculated and the biological activity of the compounds is measured experimentally, statistical methods are used to build a model that predicts activity based on the most relevant descriptors. Such a model could guide the synthesis of more potent and selective analogues of this compound. nih.govmdpi.com

Table 4: Selected Molecular Descriptors for a QSAR Study of this compound Analogues This table lists common descriptors used in QSAR modeling to correlate structure with biological function.

| Descriptor Class | Descriptor Example | Description | Relevance to Activity |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule. | Influences membrane permeability and transport to the target site. service.gov.uk |

| Geometric | Molecular Surface Area (MSA) | The total surface area of the molecule. | Relates to the size of the molecule and its ability to fit into a binding pocket. |

| Electronic | Dipole Moment | Quantifies the polarity of the molecule. | Important for electrostatic interactions with a biological target. scielo.br |

| Quantum-Chemical | HOMO Energy | Energy of the highest occupied molecular orbital. | Can be related to the molecule's ability to participate in charge-transfer interactions. physchemres.org |

| Topological | Zagreb Index | A numerical value based on the connectivity of atoms. | Encodes information about the degree of branching in the molecule's carbon chain. |

| Constitutional | Number of Rotatable Bonds | Counts the number of bonds that allow free rotation. | A measure of molecular flexibility, which affects binding entropy. |

Applications of Octadec 4 En 2 Yn 1 Ol in Specialized Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecular Construction

The distinct functional groups within Octadec-4-en-2-yn-1-ol—the primary alcohol, the internal alkyne, and the trans-alkene—can be manipulated with a high degree of chemo- and stereoselectivity. This allows for its use as a versatile and multifunctional building block in the assembly of complex molecular architectures. The reactivity of each functional group can be harnessed independently or in concert to construct intricate carbon skeletons.

The primary alcohol (-OH) at the C-1 position can serve as a handle for various transformations. It can be oxidized to an aldehyde or a carboxylic acid, protected to prevent reaction while other parts of the molecule are modified, or used as a nucleophile in ether or ester formation. The alkyne (triple bond) at the C-2 position is particularly valuable, participating in reactions such as partial or full reduction, Sonogashira coupling, and cycloadditions. The trans-alkene at C-4 adds another layer of functionality, allowing for reactions like epoxidation, dihydroxylation, or hydrogenation. The presence of these multiple reactive sites in a single long-chain molecule allows for the stepwise and controlled construction of sophisticated organic compounds. tdx.catitn.pt

For instance, the en-yne-ol motif is a known participant in various synthetic transformations. While not specific to the C18 chain, related structures like pent-4-en-2-yn-1-ol (B1654914) are utilized in catalytic synthesis, demonstrating the fundamental reactivity of this functional group arrangement. amazonaws.com The strategic manipulation of these groups is central to its role as a foundational element in multistep syntheses.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Potential Synthetic Transformations | Role in Molecular Construction |

|---|---|---|---|

| Primary Alcohol (-OH) | C-1 | Oxidation (to aldehyde/carboxylic acid), Protection, Esterification, Etherification | Acts as a synthetic handle for linking to other molecules or further functionalization. |

| Alkyne (-C≡C-) | C-2 | Partial reduction (e.g., Lindlar catalyst for cis-alkene), Dissolving metal reduction (for trans-alkene), Full hydrogenation, Coupling reactions (e.g., Sonogashira), Cycloadditions | Key for carbon chain extension and introducing specific alkene geometries. |

| Alkene (-CH=CH-) | C-4 | Epoxidation, Dihydroxylation, Halogenation, Hydrogenation | Allows for the introduction of further stereocenters and functional groups along the carbon chain. |

Precursor in the Synthesis of Bioactive Compounds

The structural framework of this compound is embedded in or serves as a direct precursor to several classes of bioactive molecules, including certain fatty acids and sphingolipids. Its utility lies in the ability to stereoselectively convert the en-yne system into other functional arrangements found in natural products.

A significant application is in the synthesis of bioactive fatty acids. For example, a closely related compound, 17-methyloctadec-4-yn-1-ol, was synthesized as a key intermediate for the total synthesis of (±)-17-methyl-trans-4,5-methyleneoctadecanoic acid, which exhibits antileishmanial activity. nih.gov In a related synthesis, the (Z)-alkene was formed via the catalytic hydrogenation of the alkyne using a Lindlar catalyst, yielding (Z)-17-methyloctadec-4-en-1-ol. nih.gov This demonstrates how the alkyne in a C18 chain can be selectively reduced to produce a specific alkene isomer necessary for biological function.

Furthermore, the "octadec-4-en" moiety is a core component of sphingosine-1-phosphate (S1P), a critical signaling lipid. A German patent outlines a method for preparing O-2-amino-3-hydroxy-octadec-4-en-1-yl phosphate (B84403), a direct precursor to S1P. google.com The process involves reacting a substituted carbaldehyde with a 1-alkyne compound to generate a substituted 1-oxazolidin-4-yl-alk-2-yn-1-ol derivative, highlighting the importance of the alk-2-yn-1-ol functionality in building the backbone of these complex bioactive molecules. google.com The synthesis of other bioactive lipids, such as d-ribo-Phytosphingosine, also relies on long-chain yn-ol intermediates like (2S,3S,4R)-2-Azido-3,4-bis(benzyloxy)octadec-5-yn-1-ol, reinforcing the value of this class of compounds in accessing biologically important targets. nih.gov

Table 2: Examples of Bioactive Compounds Derived from this compound or Related Precursors

| Precursor Intermediate | Key Transformation | Final Bioactive Compound/Target | Reported Biological Relevance | Reference |

|---|---|---|---|---|

| 17-methyloctadec-4-yn-1-ol | Hydrogenation of alkyne to (Z)-alkene, followed by cyclopropanation and oxidation | (±)-17-methyl-cis-4,5-methyleneoctadecanoic acid | Antileishmanial activity | nih.gov |

| Substituted 1-oxazolidin-4-yl-octadec-2-yn-1-ol derivative | Multi-step synthesis including reduction and phosphorylation | O-2-amino-3-hydroxy-octadec-4-en-1-yl phosphate (for Sphingosine-1-phosphate) | Crucial lipid signaling molecule | google.com |

| (2S,3S,4R)-2-Azido-3,4-bis(benzyloxy)octadec-5-yn-1-ol | Series of functional group manipulations | d-ribo-Phytosphingosine | Component of ceramides (B1148491) and complex sphingolipids | nih.gov |

Contributions to Advanced Materials Development (e.g., polymers, functional surfaces)

The functional groups of this compound also position it as a candidate for the development of advanced materials. The alkyne and alcohol functionalities are particularly suited for polymerization and surface modification reactions.

The alkyne group can participate in polymerization reactions, such as 1,2-dithiolane/yne photopolymerizations, to generate polymers with a high density of sulfide (B99878) linkages. rsc.org Such polymers are noted for having a high refractive index, a desirable property for optical materials and holographic applications. rsc.org The incorporation of the long C18 alkyl chain from this compound into such a polymer would be expected to significantly influence its physical properties, such as solubility, thermal characteristics, and mechanical flexibility. scribd.comwikipedia.org

Additionally, the primary alcohol group provides a point of attachment for grafting the molecule onto surfaces or integrating it into larger macromolecular structures. This is a common strategy in materials science for creating functional surfaces with tailored properties. For example, hydroxyl-functionalized building blocks have been used to construct complex architectures like c-spirit.orgcatenanes and c-spirit.orgpseudorotaxanes. itn.pt By anchoring this compound to a substrate, a surface could be created that presents the en-yne functionality for further chemical modification, potentially for applications in sensing, specialized coatings, or as a platform for further molecular assembly. The long hydrocarbon tail would likely promote self-assembly and impart hydrophobic properties to the functionalized surface.

Table 3: Potential Applications of this compound in Materials Science

| Material Type | Relevant Functional Group(s) | Potential Role of this compound | Resulting Material Property |

|---|---|---|---|

| High Refractive Index Polymers | Alkyne (-C≡C-) | Acts as a monomer in alkyne-based polymerizations (e.g., with dithiolanes). rsc.org | High optical density, modified flexibility and solubility due to the C18 chain. |

| Functional Surfaces/Coatings | Alcohol (-OH) | Covalently bonds to a substrate material, presenting the en-yne functionality outwards. | Creates a tailored surface chemistry for further reactions, with hydrophobic properties. |

| Self-Assembled Monolayers | Alcohol (-OH) and the C18 alkyl chain | Anchors to a surface via the alcohol group, with the long alkyl chains promoting ordered packing. | Organized molecular layers with specific surface energy and chemical functionality. |

| Macromolecular Architectures (e.g., catenanes) | Alcohol (-OH) | Serves as a functionalized component for incorporation into complex, interlocked molecular systems. itn.pt | Contributes to the overall structure and solubility of the final material assembly. |

Future Perspectives and Emerging Research Avenues on Octadec 4 En 2 Yn 1 Ol

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and selective synthetic routes is paramount to enabling further investigation of Octadec-4-EN-2-YN-1-OL. Current methodologies for constructing enyne functionalities can be expanded and refined for this specific target.

Future research should focus on the application of modern catalytic systems that offer high yields and stereoselectivity. Transition-metal catalysis, particularly with palladium, rhodium, copper, and iron, has proven effective for the synthesis of 1,3-enyne derivatives from various precursors like alkynes and propargyl alcohols. researchgate.netthieme-connect.com Enyne metathesis, catalyzed by ruthenium carbene complexes, presents another powerful tool for constructing the core structure of this compound and its analogs. mdpi.com

A key challenge lies in the stereocontrolled synthesis of the C4-C5 double bond. The use of specific catalyst systems and reaction conditions can influence the geometry of the resulting alkene. researchgate.net For instance, the partial hydrogenation of a corresponding di-yne precursor using a Lindlar catalyst could selectively form a cis-alkene, a common strategy in the synthesis of related natural products. Conversely, other catalytic systems or reaction pathways could favor the trans-isomer.

The development of novel, one-pot reaction cascades could streamline the synthesis, improving efficiency and reducing waste. For example, a sequence involving the coupling of smaller fragments followed by an in-situ functionalization could be explored. A patent for a related compound, O-2-amino-3-hydroxy-octadec-4-en-1-yl phosphate (B84403), describes a multi-step synthesis involving the reaction of a substituted oxazolidine-4-carbaldehyde with an alkyne, suggesting a potential strategy for building the carbon backbone. google.com

Table 1: Potential Catalytic Systems for the Synthesis of this compound

| Catalytic System | Reaction Type | Potential Outcome | Reference |

| Palladium/Copper (Sonogashira Coupling) | Cross-coupling of a vinyl halide with a terminal alkyne | Formation of the enyne backbone | researchgate.net |

| Ruthenium Carbene Complexes | Enyne Metathesis | Formation of the enyne from an alkene and an alkyne precursor | mdpi.com |

| Lindlar Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Partial Hydrogenation of a Diyne | Stereoselective formation of a cis-double bond | |

| Rhodium Complexes | Hydroalkynylation of an alkene | Direct addition of an alkyne across a double bond | researchgate.net |

Deeper Mechanistic Insights into Biological Activities

Polyacetylenic alcohols isolated from natural sources, such as sponges and plants, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mmsl.cznih.govresearchgate.net While the specific bioactivity of this compound is yet to be determined, it is plausible that it shares some of these properties.

Future research should aim to elucidate the precise molecular mechanisms by which this compound exerts its potential biological effects. Studies on similar polyacetylenes, such as falcarinol-type compounds from Devil's club, have shown that they can induce apoptosis (programmed cell death) in cancer cells by modulating various pro- and anti-apoptotic genes. nih.gov It would be crucial to investigate whether this compound can trigger similar pathways in different cell lines.

Another avenue of investigation is the compound's potential interaction with specific enzymes or receptors. For example, some alkamides, which share structural similarities with polyacetylenes, have been shown to interact with components of the endocannabinoid system. mdpi.com Investigating the binding affinity of this compound to various cellular targets could reveal novel therapeutic opportunities.

Structure-activity relationship (SAR) studies will be essential to understand how the chemical features of this compound contribute to its biological function. By synthesizing and testing a library of analogs with variations in the carbon chain length, the position and geometry of the double and triple bonds, and the stereochemistry of the alcohol group, researchers can identify the key structural motifs responsible for any observed activity.

Table 2: Potential Biological Activities and Mechanistic Avenues for this compound

| Potential Biological Activity | Possible Mechanism of Action | Experimental Approach | Reference |

| Anticancer | Induction of apoptosis, cell cycle arrest | Cell viability assays, western blotting for apoptotic markers, flow cytometry | nih.gov |

| Anti-inflammatory | Inhibition of inflammatory enzymes (e.g., COX, LOX) | Enzyme inhibition assays, measurement of pro-inflammatory cytokines | researchgate.net |

| Antimicrobial | Disruption of microbial cell membranes, inhibition of essential enzymes | Minimum inhibitory concentration (MIC) assays against various bacteria and fungi | tandfonline.com |

| Neuromodulatory | Interaction with neurotransmitter receptors or ion channels | Receptor binding assays, electrophysiological recordings | mmsl.cz |

Integration with Artificial Intelligence and Machine Learning for Predictive Discovery

Future research should leverage AI/ML models to predict the physicochemical properties, biological activities, and potential toxicity of this compound and its derivatives. By training algorithms on existing datasets of known polyacetylenes and other bioactive molecules, it is possible to develop predictive models that can screen large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Generative AI models can be employed to design entirely new molecules based on the core structure of this compound, optimized for specific biological targets or desired properties. This "in silico" drug design can significantly accelerate the discovery of new therapeutic agents. Furthermore, AI can aid in retrosynthetic analysis, suggesting optimal and efficient synthetic pathways for these novel compounds.

Explainable AI (XAI) tools can provide insights into the structure-activity relationships learned by the models, highlighting the key molecular features that contribute to a predicted activity. medrxiv.org This information can then be used to guide the rational design of more potent and selective compounds.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. Future research on this compound should incorporate these principles from the outset.

This includes the development of catalytic systems that are more environmentally benign, for example, by using earth-abundant metals like iron instead of precious metals like palladium, where possible. researchgate.net The use of greener solvents, such as water or bio-based solvents, and the development of solvent-free reaction conditions would also significantly reduce the environmental footprint of the synthesis. researchgate.netajgreenchem.com

Researchers are exploring innovative methods for producing long-chain alcohols from renewable feedstocks. mpg.de For instance, a novel tandem catalytic system has been developed to convert methanol (B129727) and olefins into long-chain alcohols under mild conditions. mpg.de While directly applicable to saturated alcohols, the principles of this approach could inspire the development of similar sustainable routes to unsaturated alcohols like this compound. Another approach involves the one-pot hydroboration-oxidation of alkenes derived from waste polyethylene (B3416737) to produce long-chain alcohols. acs.org

The use of enzymatic catalysis is another promising avenue for green synthesis. Enzymes can offer high selectivity and operate under mild conditions, reducing energy consumption and by-product formation. The chemical dehydration of polyvinyl alcohol has also been explored as a simple route to polyacetylene, showcasing an alternative, inexpensive synthetic strategy. mdpi.com

By embracing these future perspectives, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond, all while adhering to the principles of sustainable scientific practice.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.